2,4-dimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
2,4-Dimethoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a compound that belongs to the class of benzamides and thiazoles. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the benzamide group further enhances its potential for various applications in medicinal chemistry.
Mechanism of Action
Target of Action
The compound 2,4-dimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide appears to target Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .
Mode of Action
The compound interacts with its targets, CK2 and GSK3β, inhibiting their activity. This inhibition prevents the phosphorylation and subsequent deactivation of PTEN . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .
Biochemical Pathways
The inhibition of CK2 and GSK3β affects the PTEN/Akt pathway. PTEN is a tumor suppressor that negatively regulates Akt, a protein involved in cell survival and growth. When PTEN is deactivated, Akt is activated, promoting cell survival and proliferation. By inhibiting CK2 and GSK3β, the compound prevents PTEN deactivation, thereby suppressing Akt activation .
Result of Action
The compound’s action results in a significant cytotoxic response to cancer cell lines tested . It has been suggested that the compound can induce apoptosis , a process of programmed cell death that occurs in multicellular organisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 2-bromodimedone with cyanothioacetamide to form the thiazole ring . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine . The intermediate product is then coupled with 2,4-dimethoxybenzoic acid to form the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzamide or thiazole rings.
Scientific Research Applications
2,4-Dimethoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
2,4-Dimethoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is unique due to the presence of both the dimethoxybenzamide and tetrahydrobenzo[d]thiazole moieties. This combination enhances its biological activity and makes it a versatile compound for various applications .
Properties
IUPAC Name |
2,4-dimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-20-10-7-8-11(13(9-10)21-2)15(19)18-16-17-12-5-3-4-6-14(12)22-16/h7-9H,3-6H2,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGESHKTXZDQPCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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